molecular formula C12H11I3N2O4 B1672015 Iodamide CAS No. 440-58-4

Iodamide

Cat. No. B1672015
CAS RN: 440-58-4
M. Wt: 627.94 g/mol
InChI Key: VVDGWALACJEJKG-UHFFFAOYSA-N
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Description

Iodamide is a benzoic acid compound having iodo substituents at the 2-, 4- and 6-positions, an acetamido substituent at the 3-position and an acetamidomethyl substituent at the 5-position. It has a role as a radioopaque medium. It is a member of benzoic acids and an organoiodine compound.
Iodamide is a contrast medium molecule that is no longer marketed in the United States.
An ionic monomeric contrast medium. (From Martindale, The Extra Pharmacopoeia, 30th ed, p706)

Scientific Research Applications

Galactography Applications

Iodamide has been notably used in galactography. Podshivalov et al. (1994) analyzed the use of iodamide for galactography in 434 females with nipple discharge, leading to the selection of 136 women for surgical treatment. The study found that galactograms made with iodamide were sufficiently contrasted and informative for the diagnosis of unpalpated mammary tumors, recommending its use for this purpose (Podshivalov et al., 1994).

Radiography and Angiography

Iodamide has been used in various radiographic and angiographic procedures. In a study by Fráter et al. (1978), iodamide 420, a high-concentration water-soluble contrast medium, was observed for its strikingly good tolerability and negligible side effects in angiographic studies (Fráter et al., 1978). Dubbins et al. (1981) compared iodamide with Iothalamate in intravenous urography, suggesting that iodamide provided better quality nephrograms and pyelograms (Dubbins et al., 1981).

Pharmacokinetics

The pharmacokinetic characteristics of iodamide have also been a subject of research. Difazio et al. (1978) studied its characteristics in normal subjects and patients with renal impairment, finding that iodamide exhibited an open two-compartment model and was excreted almost exclusively in urine (Difazio et al., 1978).

properties

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDGWALACJEJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023150
Record name Iodamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodamide

CAS RN

440-58-4, 606-17-7
Record name 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid
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Record name Iodamide [USAN:INN:BAN:JAN]
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Record name Iodamide
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Record name IODIPAMIDE
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Record name Iodamide
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Record name Iodamide
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Record name IODAMIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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